![molecular formula C21H32N4O B13823583 N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a dimethylamino group and a glycinamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine and appropriate leaving groups.
Attachment of the Glycinamide Moiety: The glycinamide moiety can be attached through amide bond formation reactions, typically involving the reaction of the quinoline derivative with glycine or its derivatives in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of N2,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring or the amide moiety, potentially leading to the formation of reduced quinoline derivatives or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoline derivatives and amines.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: N2,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the quinoline ring, which can exhibit fluorescence properties. It is also investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, and N2,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide is studied for similar properties.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as optical and electronic materials. It is also used in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N2,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its structure and function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The glycinamide moiety can form covalent bonds with target proteins, leading to the inhibition of their activity. These interactions can result in various biological effects, such as antimicrobial, antiviral, and anticancer activities.
類似化合物との比較
- N~2~,N~2~-dibutyl-N-[2-(dimethylamino)ethyl]glycinamide
- N~2~,N~2~-dibutyl-N-[2-(dimethylamino)phenyl]glycinamide
- N~2~,N~2~-dibutyl-N-[2-(dimethylamino)pyridin-4-yl]glycinamide
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substitution pattern on the quinoline ring. The presence of different substituents can significantly impact the compound’s chemical reactivity and biological activity.
- Unique Properties: N2,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide is unique due to the presence of the quinoline ring, which imparts specific fluorescence properties and potential interactions with DNA. This makes it particularly valuable in biological and medicinal research.
特性
分子式 |
C21H32N4O |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
2-(dibutylamino)-N-[2-(dimethylamino)quinolin-4-yl]acetamide |
InChI |
InChI=1S/C21H32N4O/c1-5-7-13-25(14-8-6-2)16-21(26)23-19-15-20(24(3)4)22-18-12-10-9-11-17(18)19/h9-12,15H,5-8,13-14,16H2,1-4H3,(H,22,23,26) |
InChIキー |
OWCDBLUTAHMQHG-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CC(=O)NC1=CC(=NC2=CC=CC=C21)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-hydroxy-1-benzothiophen-2-yl)ethanone](/img/structure/B13823500.png)
![N-(3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)-N-(3-pyridinylmethyl)amine](/img/structure/B13823521.png)
![(3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one](/img/structure/B13823525.png)
![Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]-](/img/structure/B13823532.png)
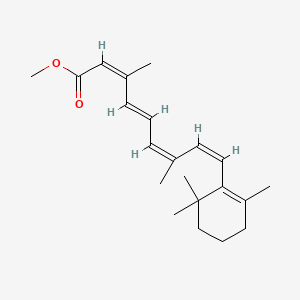
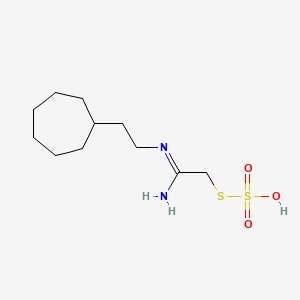
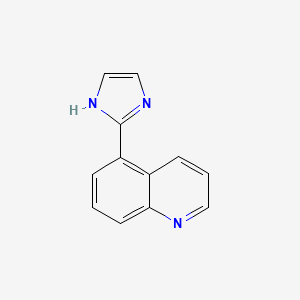
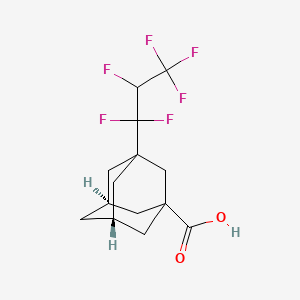
![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)
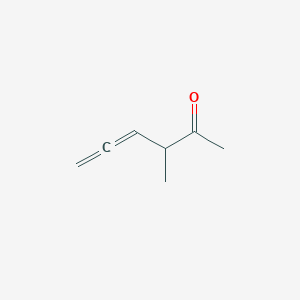
![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)
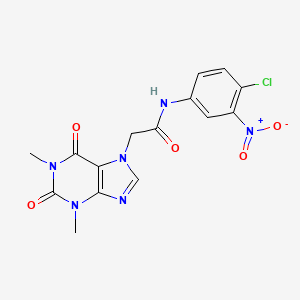
![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
![[(1S,4S,12S,13R,16S,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl hexadecanoate](/img/structure/B13823588.png)
